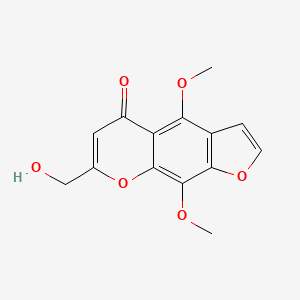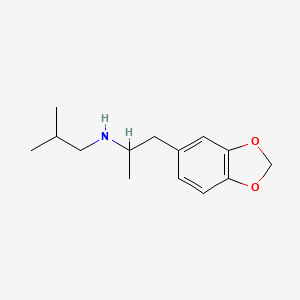
n-Isopropyl-3,4-methylenedioxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-3,4-methylenedioxyamphetamine, also known as 3,4-methylenedioxy-N-isopropylamphetamine, is a psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. It acts as an entactogen, psychedelic, and stimulant. This compound is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA) and was first synthesized by Alexander Shulgin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3,4-methylenedioxyamphetamine typically involves the following steps:
Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting piperonal with a suitable reagent such as methylamine.
Reductive Amination: The 3,4-methylenedioxyphenylacetone is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-3,4-methylenedioxyamphetamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related analogues.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, although its use is limited due to legal restrictions.
Industry: Limited industrial applications due to its psychoactive properties and legal status.
Mécanisme D'action
The mechanism of action of n-Isopropyl-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, empathy, and sensory perception. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged signaling and psychoactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): The parent compound, known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine (MDMA): A widely known psychoactive drug with similar effects but different potency and duration.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another analogue with distinct pharmacological properties.
Uniqueness
n-Isopropyl-3,4-methylenedioxyamphetamine is unique due to its specific isopropyl substitution, which alters its pharmacokinetics and pharmacodynamics compared to its analogues. This modification can result in differences in potency, duration of action, and side effect profile .
Propriétés
Numéro CAS |
74698-39-8 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-10(2)8-15-11(3)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,6,8-9H2,1-3H3 |
Clé InChI |
QEILDAATRJDFET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(C)CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


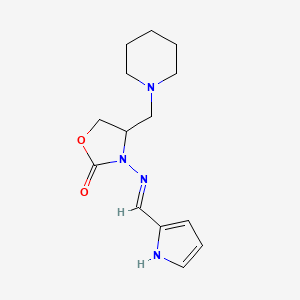
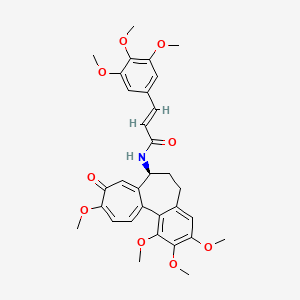
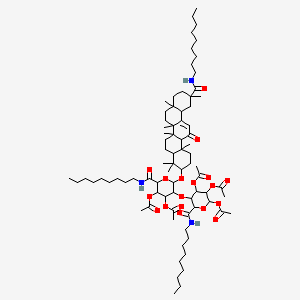
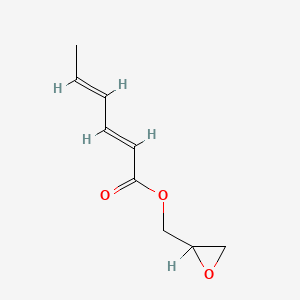
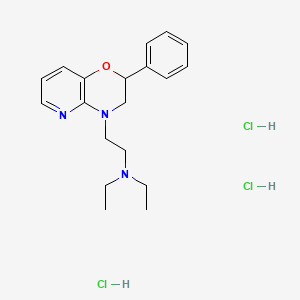
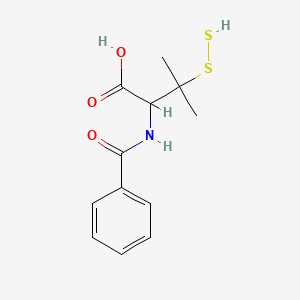
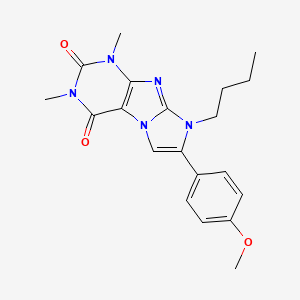
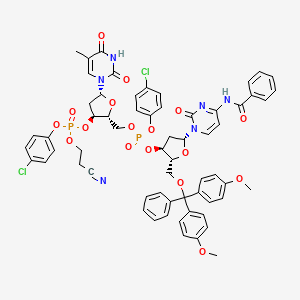
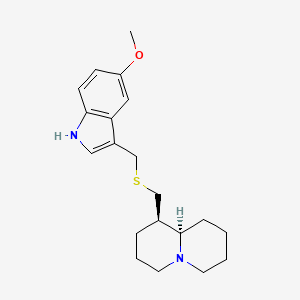
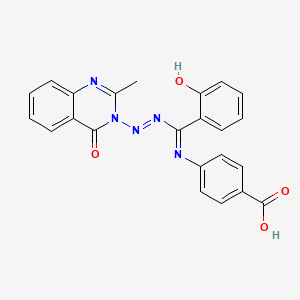
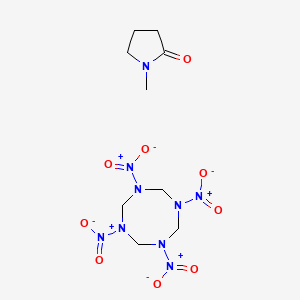
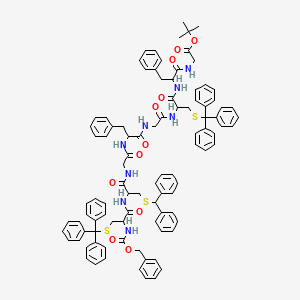
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
